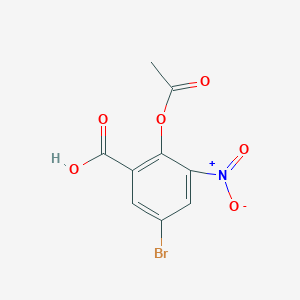
2-(Acetyloxy)-5-bromo-3-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetyloxy)-5-bromo-3-nitrobenzoic acid is an organic compound characterized by the presence of an acetyloxy group, a bromine atom, and a nitro group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-5-bromo-3-nitrobenzoic acid typically involves multiple steps, starting from a suitable benzoic acid derivative. One common method involves the bromination of 3-nitrobenzoic acid to introduce the bromine atom at the 5-position. This is followed by acetylation to introduce the acetyloxy group at the 2-position. The reaction conditions often include the use of bromine or a brominating agent, acetic anhydride, and a catalyst such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Acetyloxy)-5-bromo-3-nitrobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The acetyloxy group can be hydrolyzed to yield the corresponding hydroxyl group under acidic or basic conditions.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Major Products
Substitution: Formation of 2-(Acetyloxy)-5-amino-3-nitrobenzoic acid.
Reduction: Formation of 2-(Acetyloxy)-5-bromo-3-aminobenzoic acid.
Hydrolysis: Formation of 2-hydroxy-5-bromo-3-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
2-(Acetyloxy)-5-bromo-3-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique functional groups.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Acetyloxy)-5-bromo-3-nitrobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The acetyloxy group can act as a prodrug moiety, releasing the active compound upon hydrolysis. The bromine and nitro groups can influence the compound’s reactivity and binding affinity to molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
2-(Acetyloxy)benzoic acid:
5-Bromo-2-hydroxybenzoic acid: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.
3-Nitrobenzoic acid: Utilized in the synthesis of dyes, pigments, and other organic compounds.
Uniqueness
2-(Acetyloxy)-5-bromo-3-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the acetyloxy group allows for potential prodrug applications, while the bromine and nitro groups provide sites for further chemical modifications .
Propiedades
Fórmula molecular |
C9H6BrNO6 |
|---|---|
Peso molecular |
304.05 g/mol |
Nombre IUPAC |
2-acetyloxy-5-bromo-3-nitrobenzoic acid |
InChI |
InChI=1S/C9H6BrNO6/c1-4(12)17-8-6(9(13)14)2-5(10)3-7(8)11(15)16/h2-3H,1H3,(H,13,14) |
Clave InChI |
JVLDXYUWZWVKGS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Cyclopentyl-1-[4-(propan-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12487369.png)

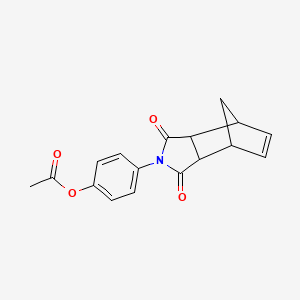
![2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12487403.png)
![4-propoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12487408.png)
![6-methyl-2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12487414.png)
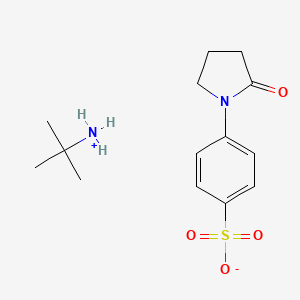
![3-bromo-4-ethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12487419.png)
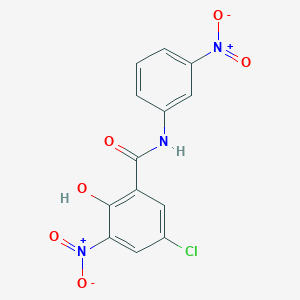
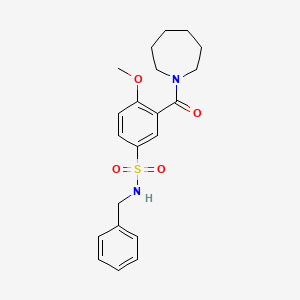
![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-iodobenzoate](/img/structure/B12487440.png)
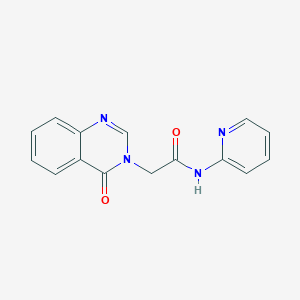
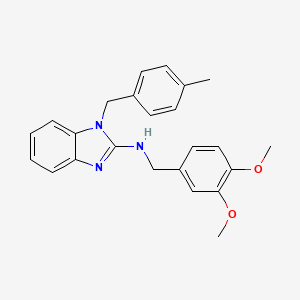
![7-(3,4-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12487453.png)
